

Application of Ultrasonic-Assisted Extraction for Triterpenoids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triterpenoid*

Cat. No.: *B12794562*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids are a large and structurally diverse class of naturally occurring compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.^[1] Efficiently extracting these valuable bioactive molecules from plant and fungal matrices is a critical step in research and development. Ultrasonic-assisted extraction (UAE) has emerged as a powerful and green technology for this purpose.^[2] UAE utilizes high-frequency sound waves to induce acoustic cavitation, the formation and collapse of microscopic bubbles, which disrupts cell walls and enhances mass transfer, leading to higher extraction yields in shorter times with reduced solvent consumption compared to traditional methods.^[3] This document provides detailed application notes, experimental protocols, and quantitative data on the UAE of **triterpenoids** from various sources.

Principle of Ultrasonic-Assisted Extraction

Ultrasonic-assisted extraction operates on the principle of acoustic cavitation. When ultrasonic waves propagate through a liquid medium, they create alternating cycles of high and low pressure. During the low-pressure cycle, small vacuum bubbles or voids form. When these bubbles collapse violently during the high-pressure cycle, they generate localized hot spots with extremely high temperatures and pressures. This phenomenon, known as cavitation, produces several effects that enhance extraction:

- Cell Wall Disruption: The shockwaves and liquid jets generated by cavitation bubble collapse effectively disrupt the rigid cell walls of plant and fungal materials, facilitating the release of intracellular contents.[\[1\]](#)
- Increased Penetration: UAE enhances the penetration of the solvent into the matrix, increasing the contact surface area between the solvent and the target compounds.
- Enhanced Mass Transfer: The agitation and micro-mixing caused by cavitation accelerate the diffusion of the extracted compounds from the solid matrix into the bulk solvent.

These combined effects make UAE a highly efficient method for extracting **triterpenoids**.

Quantitative Data Summary

The following tables summarize the optimized parameters and corresponding yields of **triterpenoids** from various sources using ultrasonic-assisted extraction, providing a comparative overview for researchers.

Table 1: Optimized UAE Parameters for **Triterpenoid** Extraction from *Ganoderma lucidum*

Parameter	Optimized Value	Triterpenoid Yield	Reference
Ultrasonic Power	210 W	0.38%	[4][5]
Extraction Temperature	80 °C	0.38%	[4][5]
Liquid-to-Solid Ratio	50 mL/g	0.38%	[4][5]
Extraction Time	100 min	0.38%	[4][5]
Ethanol Concentration	50% (v/v)	0.38%	[4][5]
Ultrasonic Power	564.7 W	0.97 ± 0.04%	[6][7]
Ethanol Concentration	95% (v/v)	0.97 ± 0.04%	[6][7]
Solvent-to-Solid Ratio	50:1 mL/g	0.97 ± 0.04%	[6][7]
Ultrasound Time	5.4 min	0.97 ± 0.04%	[6][7]
Ultrasonic Power	100 W	435.6 ± 21.1 mg/g	[8]
Ethanol Concentration	89.5%	435.6 ± 21.1 mg/g	[8]
Extraction Time	40 min	435.6 ± 21.1 mg/g	[8]

Table 2: Optimized UAE Parameters for **Triterpenoid** Extraction from Other Sources

Source Material	Parameter	Optimized Value	Triterpenoid Yield	Reference
Loquat Peel	Ethanol Concentration	71%	13.92 ± 0.20 mg/g	[9]
Ultrasonic Time	45 min	13.92 ± 0.20 mg/g	[9]	
Ultrasonic Power	160 W	13.92 ± 0.20 mg/g	[9]	
Solid-to-Liquid Ratio	1:10 g/mL	13.92 ± 0.20 mg/g	[9]	
Ultrasonic Temperature	30 °C	13.92 ± 0.20 mg/g	[9]	
Loquat Pulp	Ethanol Concentration	85%	11.69 ± 0.25 mg/g	[9]
Ultrasonic Time	51 min	11.69 ± 0.25 mg/g	[9]	
Ultrasonic Power	160 W	11.69 ± 0.25 mg/g	[9]	
Solid-to-Liquid Ratio	1:8 g/mL	11.69 ± 0.25 mg/g	[9]	
Ultrasonic Temperature	43 °C	11.69 ± 0.25 mg/g	[9]	
Chaenomeles speciosa Leaves	Ethanol Concentration	93%	36.77 ± 0.40 mg/g	[2][10]
Ultrasound Power	390 W	36.77 ± 0.40 mg/g	[2][10]	
Extraction Time	30 min	36.77 ± 0.40 mg/g	[2][10]	

Extraction Temperature	70 °C	36.77 ± 0.40 mg/g	[2][10]
Liquid-to-Solid Ratio	25 mL/g	36.77 ± 0.40 mg/g	[2][10]
Gomphrena celosioides	Extraction Time	33.6 min	2.337% [11]
Extraction Temperature	78.2 °C	2.337%	[11]
Solvent/Sample Ratio	26.1:1 mL/g	2.337%	[11]

Experimental Protocols

This section provides detailed protocols for the ultrasonic-assisted extraction of **triterpenoids**. These are generalized procedures that can be adapted based on the specific plant material and target compounds.

Protocol 1: General UAE of Triterpenoids from Plant Material

1. Materials and Equipment:

- Dried and powdered plant material (e.g., *Centella asiatica* leaves, 40-60 mesh size)[3]
- Extraction solvent (e.g., 80% methanol or ethanol)[3]
- Ultrasonic bath or probe system
- Extraction vessel (e.g., Erlenmeyer flask)
- Filtration system (e.g., Whatman filter paper or vacuum filtration)
- Rotary evaporator
- Analytical balance

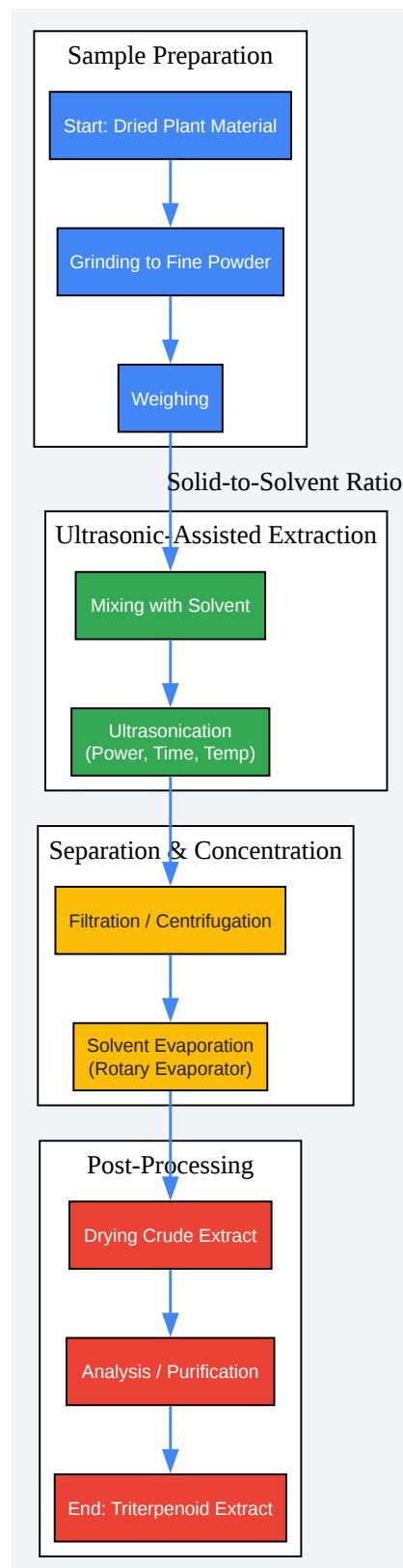
- Reference standards for target **triterpenoids**

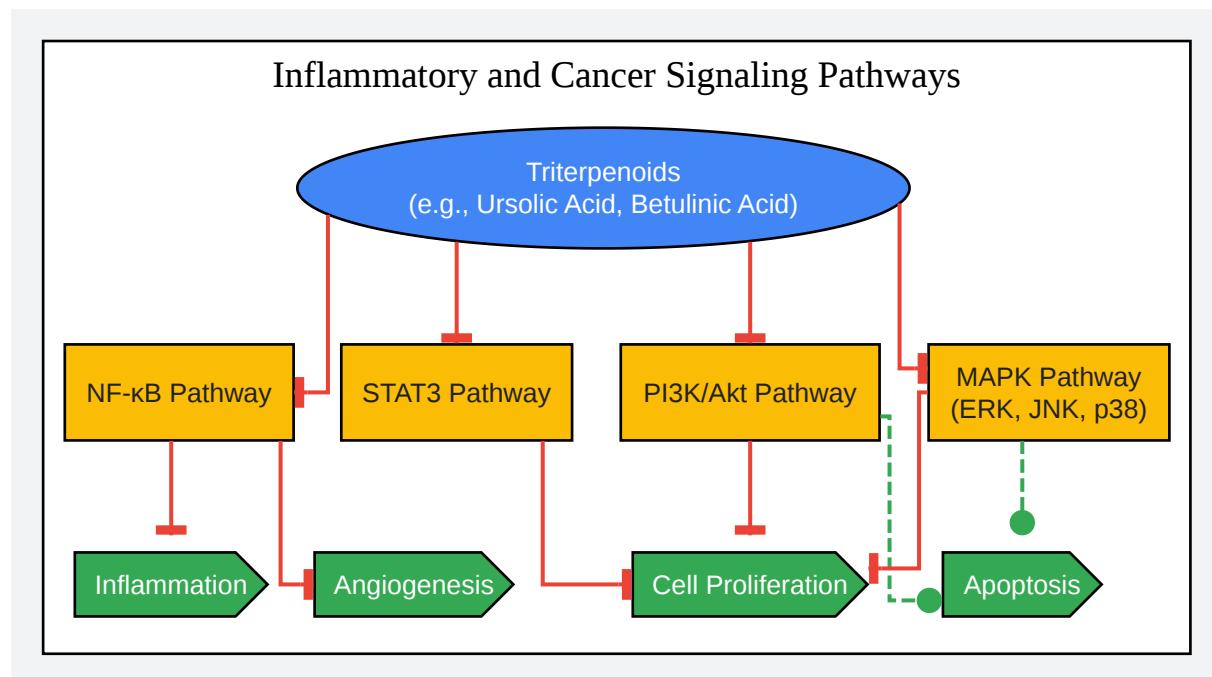
2. Procedure:

- Sample Preparation: Weigh a precise amount of the powdered plant material (e.g., 1 gram).
[\[3\]](#)
- Solvent Addition: Place the powder into the extraction vessel and add the extraction solvent at a predetermined solid-to-solvent ratio (e.g., 1:20 w/v).
[\[3\]](#)
- Ultrasonic Extraction: Immerse the extraction vessel in the ultrasonic bath or place the ultrasonic probe into the slurry. Sonicate for a specified duration and at a controlled temperature (e.g., 30 minutes at 40°C).
- Filtration: After extraction, separate the supernatant from the solid residue by filtration.
[\[3\]](#)
- Repeat Extraction (Optional): For exhaustive extraction, the solid residue can be re-extracted with fresh solvent one or two more times. Combine the filtrates from all extractions.
[\[1\]](#)
- Solvent Evaporation: Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
[\[3\]](#)
- Drying and Storage: Dry the crude extract completely (e.g., in a vacuum oven or by lyophilization) and store it at -20°C for further analysis.
[\[3\]](#)

Protocol 2: UAE of Triterpenoids from *Ganoderma lucidum*

1. Materials and Equipment:


- Dried and powdered *Ganoderma lucidum* fruiting bodies
- Aqueous ethanol (e.g., 50% or 95% v/v)
- High-power ultrasonic processor
- Jacketed glass beaker


- Centrifuge
- Rotary evaporator
- Analytical balance

2. Procedure:

- Sample Preparation: Weigh a known amount of powdered *Ganoderma lucidum*.
- Solvent Addition: Add the aqueous ethanol solvent to the powder in the jacketed glass beaker at the desired liquid-to-solid ratio (e.g., 50:1 mL/g).[6][7]
- Ultrasonic Extraction: Perform ultrasonication at a specific power (e.g., 210 W or 564.7 W) and temperature (e.g., 80°C) for the optimized duration (e.g., 100 minutes or 5.4 minutes).[4][5][6][7]
- Centrifugation: After extraction, centrifuge the mixture to pellet the solid residue.
- Supernatant Collection: Carefully decant and collect the supernatant.
- Solvent Evaporation: Concentrate the supernatant using a rotary evaporator to remove the ethanol and obtain the crude **triterpenoid** extract.
- Purification (Optional): The crude extract can be further purified using techniques like column chromatography.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 5. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoder... [ouci.dntb.gov.ua]

- 6. Production of triterpenoid compounds from Ganoderma lucidum spore powder using ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biozoojournals.ro [biozoojournals.ro]
- To cite this document: BenchChem. [Application of Ultrasonic-Assisted Extraction for Triterpenoids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12794562#application-of-ultrasonic-assisted-extraction-for-triterpenoids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

